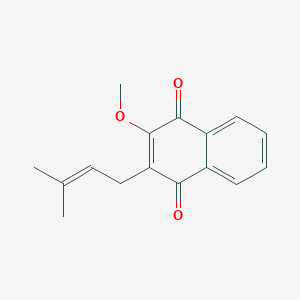
Chloroacetoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La cloroacetoxiquinolina es un derivado de la quinolina, un compuesto aromático heterocíclico que contiene nitrógeno. La quinolina y sus derivados son conocidos por su amplia gama de actividades biológicas, incluyendo propiedades antimicrobianas, antimaláricas y anticancerígenas
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de cloroacetoxiquinolina típicamente implica la acilación de 2-amino-3-fenil-4-quinolona con cloruro de cloroacetilo, seguida de ciclación . Este método proporciona una ruta sencilla para obtener el compuesto con altos rendimientos. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido y un solvente como el diclorometano.
Métodos de producción industrial
La producción industrial de cloroacetoxiquinolina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se están explorando enfoques de química verde, como las reacciones sin disolventes y el uso de catalizadores reciclables, para hacer el proceso más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
La cloroacetoxiquinolina sufre varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos, como aminas o tioles.
Reacciones de Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.
Reacciones de Reducción: La reducción de cloroacetoxiquinolina puede conducir a la formación de derivados de hidroquinolina.
Reactivos y condiciones comunes
Sustitución: Reactivos como la azida de sodio o los tioles en presencia de una base.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen quinolinas sustituidas, N-óxidos de quinolina y derivados de hidroquinolina .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus propiedades antimicrobianas y antimaláricas.
Medicina: Potencial agente terapéutico para el tratamiento de infecciones y cáncer.
Industria: Utilizado en el desarrollo de colorantes, catalizadores y materiales.
Mecanismo De Acción
El mecanismo de acción de la cloroacetoxiquinolina implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, se ha demostrado que estabiliza el factor 1α inducible por hipoxia (HIF-1α), lo que lleva a una mayor transcripción de genes diana involucrados en la angiogénesis . La capacidad del compuesto para quelar iones metálicos también juega un papel en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Clioquinol: Otro derivado de 8-hidroxiquinolina con propiedades antimicrobianas.
Broxiquinolina: Conocido por su actividad antifúngica.
Iodoquinol: Utilizado como un agente antiprotozoario.
Singularidad
La cloroacetoxiquinolina es única debido a su patrón específico de sustitución, que imparte una reactividad química y una actividad biológica distintas. Su capacidad para estabilizar HIF-1α y promover la neovascularización lo distingue de otros derivados de quinolina .
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3 |
Clave InChI |
JSJOTZXJKCXWQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




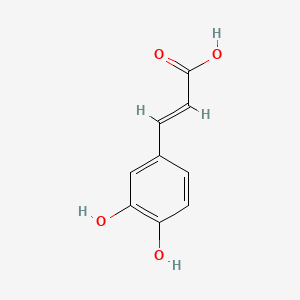
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)
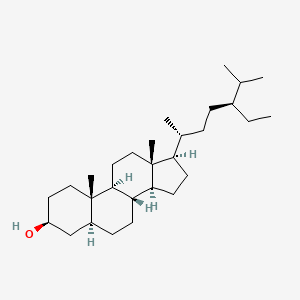
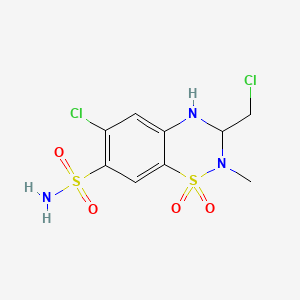


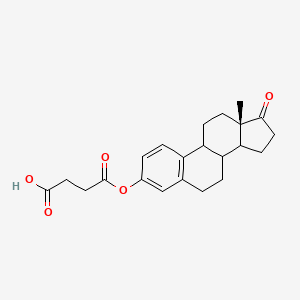
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)
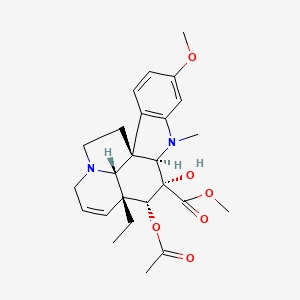
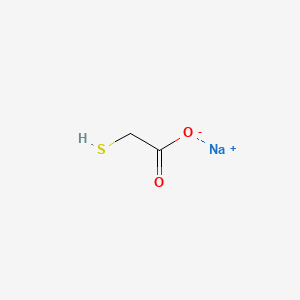
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)
